Lipophilicity Differential: Enhanced Calculated LogP of 4-(4,4-Dimethylcyclohexyl)benzoic Acid Relative to 4-Cyclohexylbenzoic Acid
Computational predictions indicate that 4-(4,4-dimethylcyclohexyl)benzoic acid possesses a calculated logP value of approximately 2.66 , which is notably higher than the calculated logP of 2.17 for its des-methyl analog, 4-cyclohexylbenzoic acid (CID 16065978) . This difference arises from the additional methyl groups on the cyclohexyl ring, which increase the molecule's overall hydrophobicity.
| Evidence Dimension | Calculated Partition Coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.66 |
| Comparator Or Baseline | 4-Cyclohexylbenzoic acid: logP = 2.17 |
| Quantified Difference | ΔlogP = +0.49 (22.6% increase) |
| Conditions | Computational prediction (in silico) |
Why This Matters
Higher lipophilicity enhances membrane permeability and can improve passive diffusion across biological barriers, making this compound a more suitable candidate for assays requiring intracellular target engagement or for further derivatization into lipophilic drug candidates.
